An In-depth Technical Guide to 2-Methyl-2'-(trifluoromethyl)-1,1'-biphenyl (CAS 372511-53-0)
An In-depth Technical Guide to 2-Methyl-2'-(trifluoromethyl)-1,1'-biphenyl (CAS 372511-53-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2'-(trifluoromethyl)-1,1'-biphenyl is a substituted aromatic hydrocarbon featuring a biphenyl core structure. This molecule is of significant interest to the scientific community, particularly those in medicinal chemistry and materials science, due to the unique combination of a methyl group and a trifluoromethyl group at the ortho positions of the biphenyl system. The trifluoromethyl group is a well-established bioisostere for a methyl group, but with profoundly different electronic properties. Its high electronegativity and lipophilicity can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and other pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, alongside detailed experimental protocols and safety considerations.
Physicochemical Properties
| Property | Value/Information | Source(s) |
| CAS Number | 372511-53-0 | - |
| Molecular Formula | C₁₄H₁₁F₃ | |
| Molecular Weight | 236.23 g/mol | |
| Appearance | Colorless liquid | |
| Melting Point | Not available. Expected to be low, as the parent compound 2-methylbiphenyl has a melting point of 0°C. | [1] |
| Boiling Point | Not available. The boiling point of 2-methylbiphenyl is 256°C. The introduction of a trifluoromethyl group may alter this, and distillation under reduced pressure would likely be required to prevent decomposition. | [1] |
| Solubility | Not explicitly reported. Expected to be soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and toluene, with low solubility in water. | - |
Spectroscopic Characterization
Detailed spectroscopic data is crucial for the unambiguous identification and quality control of 2-Methyl-2'-(trifluoromethyl)-1,1'-biphenyl.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
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¹H-NMR (300 MHz, CDCl₃): δ = 7.83 (br s, 1H), 7.79-7.74 (m, 1H), 7.62-7.48 (m, 4H), 7.29 (d, J = 7.9 Hz, 2H), 2.42 (s, 3H).
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¹³C-NMR (75 MHz, CDCl₃): δ = 141.9, 137.9, 131.1 (d, J = 32.1 Hz), 130.2, 129.7, 129.2, 127.0, 124.2 (d, J = 272.0 Hz), 123.6 (q, J = 4.1 Hz), 21.1.
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¹⁹F-NMR (282 MHz, CDCl₃): δ = -62.99 (s).
Infrared (IR) Spectroscopy[1]
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IR (KBr): 3030, 2925, 1901, 1611, 1484, 1438, 1330, 1258, 1178, 1156, 1110, 1034, 1015, 897, 784, 697 cm⁻¹.
Mass Spectrometry (MS)[1]
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MS (EI), m/z (relative intensity): 236 (100) [M⁺], 217 (7), 165 (37), 151 (3), 115 (3), 91 (11).
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HR-MS (EI): m/z calculated for C₁₄H₁₁F₃: 236.0813, found 236.0819.
Synthesis
The construction of the biaryl bond in asymmetrically substituted biphenyls is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.
Conceptual Synthesis Workflow
The synthesis of 2-Methyl-2'-(trifluoromethyl)-1,1'-biphenyl would logically proceed via a Suzuki-Miyaura coupling between an appropriately substituted arylboronic acid (or its ester) and an aryl halide.
Caption: Conceptual workflow for the synthesis of the target compound.
Exemplary Suzuki-Miyaura Coupling Protocol
The following is a representative, detailed protocol for the synthesis of 2-Methyl-2'-(trifluoromethyl)-1,1'-biphenyl. This protocol is based on established methods for similar Suzuki-Miyaura cross-couplings.
Materials:
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2-Methylphenylboronic acid
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1-Bromo-2-(trifluoromethyl)benzene
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium carbonate (K₂CO₃)
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Toluene
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Ethanol
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Water (degassed)
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Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylphenylboronic acid (1.2 equivalents), 1-bromo-2-(trifluoromethyl)benzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The reaction concentration is typically in the range of 0.1-0.5 M with respect to the aryl halide.
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Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (typically 1-5 mol%).
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Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) to afford the pure 2-Methyl-2'-(trifluoromethyl)-1,1'-biphenyl as a colorless liquid.
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Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined above (NMR, IR, MS).
Potential Applications and Research Directions
While specific biological activities or material science applications for 2-Methyl-2'-(trifluoromethyl)-1,1'-biphenyl have not been extensively reported in the literature, its structural motifs suggest significant potential in several areas of research and development.
Drug Discovery
The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The introduction of a trifluoromethyl group can enhance several key drug-like properties:
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Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.
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Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
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Binding Affinity: The electronic and steric properties of the trifluoromethyl group can lead to enhanced binding interactions with protein targets.
Given these properties, 2-Methyl-2'-(trifluoromethyl)-1,1'-biphenyl could serve as a valuable building block for the synthesis of novel drug candidates targeting a wide range of diseases. Research into its potential biological activities, such as anti-cancer or anti-inflammatory properties, would be a logical next step.
Caption: Rationale for potential applications in drug discovery.
Materials Science
Substituted biphenyls are also important in the field of materials science, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs). The introduction of fluorine atoms can influence the electronic properties and molecular packing of these materials, leading to improved performance. The specific substitution pattern of 2-Methyl-2'-(trifluoromethyl)-1,1'-biphenyl could lead to interesting and potentially useful photophysical properties.
Safety and Handling
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Health Hazards: Substituted biphenyls can be irritating to the skin, eyes, and respiratory system.[2][3] Ingestion may be harmful.[2]
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First Aid:
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Skin Contact: Immediately wash with plenty of soap and water.[2]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
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Inhalation: Move the person to fresh air and keep comfortable for breathing.[2]
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Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
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Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
2-Methyl-2'-(trifluoromethyl)-1,1'-biphenyl is a fascinating molecule with significant potential as a building block in both drug discovery and materials science. While a comprehensive set of its physicochemical properties is yet to be fully elucidated in the public domain, its synthesis is achievable through standard cross-coupling methodologies. The unique combination of a methyl and a trifluoromethyl group on the biphenyl scaffold makes it a prime candidate for further investigation into its biological and material properties. Researchers and scientists are encouraged to explore the potential of this compound in their respective fields, while adhering to strict safety protocols.
References
- Supporting Information for a scientific publication.
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PubChem. (n.d.). 2-Methyl-1,1'-biphenyl. National Center for Biotechnology Information. [Link]
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Cheméo. (n.d.). 1,1'-Biphenyl, 2-methyl-. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. [Link]
-
PubMed. (2020). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Bioorganic & Medicinal Chemistry Letters. [Link]
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MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
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ACS Publications. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). Biphenyl. [Link]
